N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide
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Overview
Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyridazinone moiety with a thiazole ring, making it an interesting subject for chemical research and development.
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is found in many biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drugs Bleomycine and Tiazofurin . Therefore, it’s possible that this compound may interact with similar targets as these drugs.
Mode of Action
The compound also contains a pyridazinone ring, which is known to form oximes in an essentially irreversible process as the adduct dehydrates . This could potentially be a key interaction in its mode of action.
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The compound’s ADME properties would depend on various factors, including its solubility, stability, and the presence of functional groups that might interact with metabolic enzymes. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide typically involves multiple steps:
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Formation of the Pyridazinone Core: : The initial step involves the synthesis of the pyridazinone core. This can be achieved by reacting 4-ethoxybenzoyl chloride with hydrazine hydrate to form 4-ethoxyphenylhydrazine, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazinone derivative.
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Thiazole Ring Formation: : The next step involves the synthesis of the thiazole ring. This can be done by reacting 2-bromoacetophenone with thiourea to form 2-phenylthiazole.
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Coupling Reaction: : The final step is the coupling of the pyridazinone derivative with the thiazole derivative. This can be achieved through a nucleophilic substitution reaction, where the ethyl group on the pyridazinone is replaced by the thiazole derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridazinone moiety, potentially converting the ketone group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl group attached to the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving pyridazinone or thiazole-containing enzymes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of pyridazinone and thiazole rings suggests it may have activity against certain biological targets, such as enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)ethanamide: A simpler compound with a similar ethoxyphenyl group but lacking the pyridazinone and thiazole rings.
2-phenylthiazole: Contains the thiazole ring but lacks the pyridazinone moiety.
4-ethoxybenzoyl chloride: A precursor in the synthesis of the target compound, containing the ethoxyphenyl group.
Uniqueness
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is unique due to its combination of a pyridazinone core with a thiazole ring, which is not commonly found in other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-3-32-20-11-9-18(10-12-20)21-13-14-22(30)29(28-21)16-15-26-24(31)23-17(2)27-25(33-23)19-7-5-4-6-8-19/h4-14H,3,15-16H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBKTBDAFFGACL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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